molecular formula C13H18FNO3S2 B2635760 4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide CAS No. 1448028-21-4

4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide

Cat. No.: B2635760
CAS No.: 1448028-21-4
M. Wt: 319.41
InChI Key: NWIZKSOUXKYATQ-UHFFFAOYSA-N
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Description

4-Fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with a fluorine atom at position 4, a methyl group at position 3, and a unique N-alkyl chain featuring a 3-methoxythiolan-3-ylmethyl group. Sulfonamides are widely explored in medicinal and agrochemical research due to their bioactivity as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S2/c1-10-7-11(3-4-12(10)14)20(16,17)15-8-13(18-2)5-6-19-9-13/h3-4,7,15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIZKSOUXKYATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCSC2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxythiolan Group: The methoxythiolan group can be synthesized by reacting a thiol with an epoxide under basic conditions.

    Attachment to Benzene Ring: The methoxythiolan group is then attached to a benzene ring that already has a fluorine atom and a methyl group. This can be achieved through a nucleophilic substitution reaction.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxythiolan group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxythiolan group can modulate the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related sulfonamides, benzamides, and heterocyclic derivatives from the evidence.

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
4-Fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide (Target) Benzene sulfonamide - 4-Fluoro
- 3-Methyl
- N-(3-methoxythiolan-3-yl)methyl
~350 (estimated) Unique thiolan-derived substituent; potential metabolic stability. -
4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide Benzamide - Sulfamoyl group
- 4-Fluoro
- 3-Fluoro-4-methylphenyl
319.39 Dual fluorinated aryl groups; sulfamoyl linkage for enhanced binding.
2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-4-fluoro-N-... Benzamide - Pyrimidinyl heterocycle
- Trifluoromethyl
- Sulfonamide substituent
Not specified Fluorinated pyrimidine core; agrochemical relevance (e.g., BAS 800 H).
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyra... Pyrazolo-pyrimidinyl-chromen - Sulfonamide
- Fluorinated chromen
- Boronic acid coupling
589.1 Kinase inhibitor candidate; high molecular weight with complex heterocycles.
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine-sulfonyl benzoate - Triazine core
- Methoxy and methyl groups
~324 (estimated) Herbicide (metsulfuron methyl); sulfonylurea linkage for plant enzyme inhibition.

Key Structural and Functional Comparisons:

Sulfonamide vs. Sulfamoyl/Benzamide Derivatives: The target compound’s sulfonamide group contrasts with sulfamoyl-linked benzamides (e.g., ).

Fluorination Patterns :

  • Fluorine at position 4 (target) mirrors analogs like the 4-fluoro benzamide in , which may enhance membrane permeability and metabolic stability.
  • Trifluoromethyl groups (e.g., ) introduce greater electronegativity and steric bulk, often improving target selectivity .

Triazine-based sulfonylureas () highlight agrochemical applications, contrasting with the target’s undefined but likely pharmacological focus.

Research Findings and Implications

  • Physicochemical Properties : The target’s estimated molecular weight (~350) aligns with drug-like molecules, while the methoxythiolan group may reduce crystallinity compared to rigid aryl substituents (e.g., ’s benzamide) .
  • Biological Activity : While direct data is absent, fluorinated sulfonamides are frequently associated with carbonic anhydrase or protease inhibition. The thiolan moiety could modulate off-target effects compared to triazine herbicides () or pyrimidine-based agrochemicals () .
  • Synthetic Challenges : The stereochemistry of the 3-methoxythiolan group may complicate synthesis, requiring chiral resolution or asymmetric catalysis, unlike simpler N-alkyl sulfonamides .

Biological Activity

4-Fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxythiolan moiety, which may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis, which is crucial for nucleic acid production. The specific activity of this compound against various bacterial strains has been assessed in several studies.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Potential

Emerging studies have explored the anticancer potential of sulfonamide derivatives. The compound's ability to inhibit cancer cell proliferation has been evaluated using various cancer cell lines, including breast and colorectal cancer models.

Case Study:
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations greater than 10 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased levels of cleaved caspase-3.

Mechanistic Insights

The biological activity of the compound can be attributed to its structural features:

  • Fluorine Substitution: Enhances metabolic stability and bioactivity.
  • Sulfonamide Group: Essential for antibacterial action through inhibition of dihydropteroate synthase.
  • Methoxythiolan Moiety: May interact with cellular targets, enhancing the overall efficacy against cancer cells.

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the compound's safety profile. Preliminary toxicity assessments indicate:

  • Low acute toxicity (LD50 > 2000 mg/kg in rodents).
  • Mild skin and eye irritation observed in laboratory settings.

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